molecular formula C6H15NO B1590860 2-(Diethylamino)ethenol hydrochloride CAS No. 13989-32-7

2-(Diethylamino)ethenol hydrochloride

Cat. No.: B1590860
CAS No.: 13989-32-7
M. Wt: 117.19 g/mol
InChI Key: BDGIOFKLQPUORK-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethanol hydrochloride is a chemical compound with the molecular formula C6H16ClNO. It is a hydrochloride salt of 2-(diethylamino)ethanol, a tertiary amine and alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

2-(Diethylamino)ethanol hydrochloride can be synthesized through several methods. One common method involves the reaction of diethylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another method involves the reaction of diethylamine with ethylene chlorohydrin . These reactions typically require controlled conditions, such as specific temperatures and pressures, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

2-(Diethylamino)ethanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions . It can also undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethanol hydrochloride involves its interaction with molecular targets and pathways in biological systems. As a tertiary amine, it can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds . In biological systems, it can interact with enzymes and receptors, modulating their activity and influencing various physiological processes . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

2-(Diethylamino)ethanol hydrochloride can

Properties

IUPAC Name

N-ethoxy-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-4-7(5-2)8-6-3;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPPKSCKERLEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13989-32-7
Record name Ethanamine, N-ethoxy-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13989-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylethoxyammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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